2,3,6-Trimethylacetophenone

Übersicht

Beschreibung

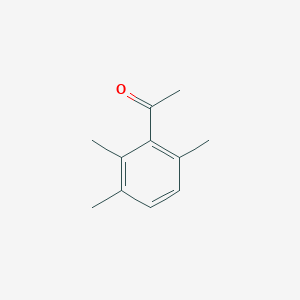

2,3,6-Trimethylacetophenone is an organic compound with the molecular formula C11H14O. It is a derivative of acetophenone, where three methyl groups are substituted at the 2, 3, and 6 positions of the benzene ring. This compound is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,6-Trimethylacetophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,6-Trimethylacetophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photochromic Materials

2,3,6-Trimethylacetophenone has been utilized in the development of photochromic materials. These materials can undergo reversible transformations upon exposure to light. For instance, it has been involved in the synthesis of diarylethene derivatives that exhibit photochromic properties. The compound serves as a precursor for synthesizing polymers that undergo photocyclization reactions when irradiated with specific wavelengths of light (e.g., 313 nm) .

Mechanism of Action

Upon irradiation, the compound can facilitate the conversion of colorless polymer units into yellow-colored dihydrophenanthrene units. This process is reversible under certain conditions and can be manipulated to achieve desired optical properties in materials .

Synthesis and Organic Chemistry

Synthesis of Enolates

In organic synthesis, this compound is utilized to create mixed-metal enolates. These enolates are essential intermediates in various organic reactions, allowing for the formation of complex molecules through nucleophilic addition reactions . The ability to generate these enolates expands the toolkit available for synthetic chemists.

Reactivity in Synthesis

The compound's reactivity allows it to participate in diverse synthetic pathways. For example, it can be transformed into various derivatives that serve as building blocks for more complex organic compounds. This versatility makes it a valuable reagent in academic and industrial laboratories .

Medicinal Chemistry

Potential Therapeutic Applications

Recent studies have indicated that this compound may have applications in medicinal chemistry as a G-protein-coupled receptor modulator. This suggests potential therapeutic uses in treating conditions such as depression . The ongoing research into its biological activity could lead to novel pharmaceutical developments.

-

Photochemical Polymer Studies

- Researchers have explored the use of this compound in creating polymers that exhibit unique photochromic behavior. The study demonstrated how irradiation could induce color changes and structural transformations within the polymer matrix, showcasing its potential for applications in smart materials .

- Synthesis of Enolates

Wirkmechanismus

The mechanism of action of 2,3,6-Trimethylacetophenone involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of G-protein-coupled receptors, influencing cellular signaling and biochemical pathways. The compound’s effects are mediated through its ability to undergo enolization and subsequent reactions with electrophiles such as bromine.

Vergleich Mit ähnlichen Verbindungen

2,3,6-Trimethylacetophenone can be compared with other similar compounds such as:

2,4,6-Trimethylacetophenone: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.

2,3,5,6-Tetramethylacetophenone: Additional methyl group, resulting in different physical and chemical properties.

2-Acetylmesitylene: Another derivative of mesitylene with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

2,3,6-Trimethylacetophenone (TMAP) is an aromatic ketone that has garnered attention for its diverse biological activities. This compound, with the chemical formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol, is structurally characterized by three methyl groups attached to the phenyl ring and an acetophenone moiety. Its potential applications span various fields, including pharmacology and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 1667-01-2 |

| Boiling Point | Not specified |

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that TMAP exhibits significant antimicrobial properties. For instance, TMAP has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: A study published in the Journal of Drug Delivery and Therapeutics found that TMAP displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating its potential as a natural antimicrobial agent .

2. Antioxidant Properties

TMAP has also been investigated for its antioxidant capabilities. It has been identified as a metabolite with notable antioxidant activity in various assays, which can help in mitigating oxidative stress-related diseases.

Research Findings: In a metabolite profiling study using LC-MS, TMAP was classified among other antioxidant metabolites, demonstrating its potential role in protecting cells from oxidative damage .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for managing chronic inflammatory conditions. TMAP's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines.

Research Insight: A comparative analysis indicated that TMAP could reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its utility in inflammatory disease management .

The biological activities of TMAP can be attributed to its structural characteristics, which facilitate interactions with biological targets. The presence of multiple methyl groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Eigenschaften

IUPAC Name |

1-(2,3,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKUYCGSPCDDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541838 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54200-67-8 | |

| Record name | 1-(2,3,6-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.